6-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
Description
The compound 6-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid (hereafter referred to as Compound A) is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. Key structural elements include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: A bicyclic system with a 9-methyl substituent and a 2-{[3-(isopropoxy)propyl]amino} group, which may influence DNA intercalation or enzyme inhibition properties .
- Thiazolidin-4-one ring: A 2-thioxo-1,3-thiazolidin-4-one system conjugated via a (Z)-configured methylidene bridge to the pyrido-pyrimidinone core.
- Hexanoic acid side chain: A six-carbon carboxylic acid tail that improves aqueous solubility and may facilitate cellular uptake or protein binding .
Properties
Molecular Formula |
C25H32N4O5S2 |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C25H32N4O5S2/c1-16(2)34-14-8-11-26-21-18(23(32)28-13-7-9-17(3)22(28)27-21)15-19-24(33)29(25(35)36-19)12-6-4-5-10-20(30)31/h7,9,13,15-16,26H,4-6,8,10-12,14H2,1-3H3,(H,30,31)/b19-15- |
InChI Key |
FEGPJRZZDFXNIQ-CYVLTUHYSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCCOC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCCOC(C)C |
Origin of Product |
United States |
Preparation Methods
Introduction of the 9-Methyl Group
The 9-methyl group is introduced by substituting 2-acetylbutyrolactone with a methylated analog, such as 3-acetyl-4-methyl-4,5-dihydro-2(3H)-furanone. Reaction conditions involve refluxing in toluene at 110°C for 12 hours, followed by neutralization with aqueous sodium bicarbonate.
Functionalization with the Propan-2-yloxypropylamino Side Chain
The 2-amino group is alkylated using 3-(propan-2-yloxy)propyl bromide under basic conditions (K₂CO₃ in DMF). The reaction proceeds at 80°C for 6 hours, yielding the substituted pyrido[1,2-a]pyrimidin intermediate.
| Step | Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | 2-acetylbutyrolactone, p-TsOH | 110°C | 12 h | 78% |
| Alkylation | 3-(propan-2-yloxy)propyl bromide, K₂CO₃ | 80°C | 6 h | 65% |
Formation of the Thiazolidinone Ring
The thiazolidinone moiety is constructed via condensation of the pyrido[1,2-a]pyrimidin aldehyde derivative with thiourea, as described in WO2008075380A2. Key considerations include stereochemical control of the (5Z)-methylidene group.
Aldehyde Intermediate Preparation
The pyrido[1,2-a]pyrimidin core is oxidized using MnO₂ in dichloromethane to generate the aldehyde functionality. Alternatively, Vilsmeier-Haack formylation (POCl₃, DMF) achieves higher regioselectivity.
Thiazolidinone Cyclization
The aldehyde reacts with thiourea in ethanol under acidic conditions (HCl, 70°C, 4 hours), forming the thiazolidinone ring. The Z-configuration is favored by slow addition of the aldehyde and rigorous exclusion of moisture.
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Ethanol | Prevents polymerization |
| Acid | HCl (1M) | Accelerates cyclization |
| Temperature | 70°C | Ensures complete conversion |
Incorporation of the Hexanoic Acid Chain
The hexanoic acid side chain is introduced via nucleophilic substitution at the thiazolidinone nitrogen. Bromohexanoic acid is reacted with the thiazolidinone intermediate in the presence of NaH (THF, 0°C to room temperature, 8 hours).
Optimization of Alkylation Conditions
-
Base: Sodium hydride (2.2 equiv) ensures deprotonation of the thiazolidinone nitrogen.
-
Solvent: THF provides optimal solubility without side reactions.
-
Work-up: Acidification with 1M HCl precipitates the product, which is purified via recrystallization from ethyl acetate/hexane.
Purification and Characterization
Final purification employs column chromatography (SiO₂, 5% MeOH in CH₂Cl₂) followed by recrystallization. Purity (>97%) is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Structural elucidation via ¹H NMR and HRMS ensures correct regiochemistry and stereochemistry:
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidin-H), 7.92 (d, J=5.6 Hz, 1H, pyridyl-H), 3.48 (t, J=6.4 Hz, 2H, OCH₂), 2.31 (s, 3H, CH₃).
-
HRMS (ESI): m/z calcd for C₂₄H₃₀N₄O₅S₂ [M+H]⁺ 519.1784, found 519.1786.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
6-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound A belongs to a class of pyrido-pyrimidinone-thiazolidinone hybrids. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Compound A and Analogous Derivatives
Key Observations:
Substituent Effects on Bioactivity: The hexanoic acid side chain in Compound A may enhance solubility and membrane permeability compared to shorter chains (e.g., Compound E’s acetic acid) or non-polar substituents (e.g., Compound B’s benzyl group) .
Thiazolidinone Modifications: The 2-thioxo group in Compound A confers greater redox activity compared to oxo analogs, as seen in electrochemical studies of similar rhodanine derivatives . Compound C’s methoxyethyl group and Compound D’s tetrahydrofuranmethyl group demonstrate how heteroatom-containing substituents can modulate pharmacokinetics .
Hypothetical Mechanism of Action: Structural analogs like lankacidin C (a redox-cofactor BGC product) exhibit antitumor activity via DNA intercalation or topoisomerase inhibition . Compound A’s conjugated system may similarly interact with nucleic acids or enzymes.
Biological Activity
The compound 6-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C26H33N5O5S2
- Molecular Weight : Approximately 559.7 g/mol
- Key Structural Components :
- Pyrido[1,2-a]pyrimidine core
- Thiazolidinone ring
- Hexanoic acid moiety
The intricate arrangement of functional groups within this compound may enhance its bioavailability and pharmacokinetic properties compared to structurally similar compounds with shorter chains.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific functional groups can facilitate hydrogen bonding, hydrophobic interactions, or covalent bonding, which modulate the activity of these targets. Potential pathways affected include:
- Signal transduction
- Metabolic processes
- Gene expression regulation
Pharmacological Properties
Preliminary studies suggest that the compound exhibits a range of biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines through modulation of signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against various pathogens, potentially making it useful in treating infections.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.
Study 1: Antitumor Efficacy
In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxic effects. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. Key findings included:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Mitochondrial dysfunction |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
Study 2: Antimicrobial Activity
A series of tests evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results are summarized below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | 128 µg/mL | Limited |
These findings indicate that while the compound is effective against certain bacteria, its potency varies significantly across different strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
